

SR-0813: A Targeted Approach to Disrupting Oncogenic Transcription in Acute Myeloid Leukemia

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Compound of Interest

Compound Name: SR-0813

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An In-depth Technical Guide on the Mechanism of Action of **SR-0813**

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, particularly those involving Mixed Lineage Leukemia (MLL) gene rearrangements, are dependent on specific transcriptional co-regulators for survival. One such critical co-regulator is the Eleven-Nineteen Leukemia (ENL) protein. **SR-0813** has emerged as a potent and selective small molecule inhibitor targeting the YEATS domain of ENL and its close homolog AF9, offering a promising therapeutic strategy for these aggressive leukemias. This document provides a detailed overview of the mechanism of action of **SR-0813**, supported by quantitative data and experimental methodologies.

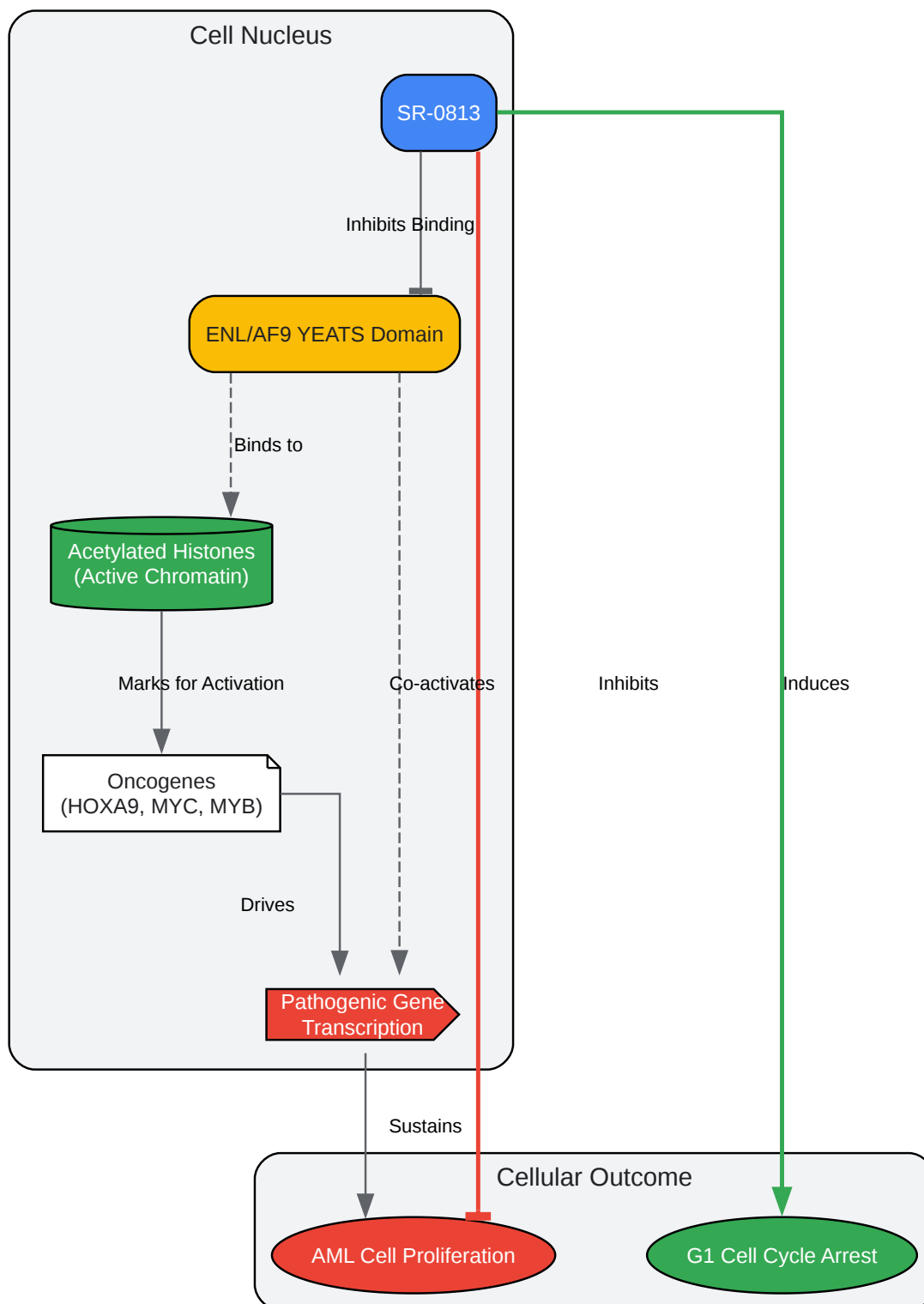
Core Mechanism of Action: Inhibition of the ENL YEATS Domain

The central mechanism of **SR-0813** revolves around its function as a high-affinity inhibitor of the ENL YEATS domain.^{[1][2][3]} The YEATS domain is a specialized protein module that recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark associated with active gene transcription. In MLL-rearranged AML, ENL is recruited to

chromatin where it plays a pivotal role in sustaining the expression of a pathogenic gene program essential for leukemia cell proliferation and survival.[4][5]

SR-0813 competitively binds to the acetyl-lysine binding pocket of the ENL YEATS domain.[1] This direct inhibition prevents ENL from docking onto acetylated histones at the promoters and gene bodies of its target genes. The displacement of ENL from chromatin leads to a highly selective suppression of a specific set of genes critical for leukemogenesis, including the proto-oncogenes HOXA9, HOXA10, MYB, and MYC.[2][5][6] The downstream consequences of this targeted transcriptional repression are the inhibition of cell proliferation and the induction of G1 phase cell cycle arrest in ENL-dependent AML cells.[7]

SR-0813 Mechanism of Action in AML

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Caption: SR-0813 inhibits the ENL YEATS domain, suppressing oncogenic transcription.

Quantitative Data Summary

The potency and selectivity of **SR-0813** have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.

Table 1: Biochemical Potency and Cellular Target Engagement

Parameter	Target	Assay Type	Value	Reference(s)
IC ₅₀	ENL YEATS Domain	HTRF	25 nM	[1][2][6][8]
AF9 YEATS Domain	HTRF	311 nM	[1][3][6]	
Kd	ENL YEATS Domain	SPR	30 nM	[1][3]
MAP3K19 (off-target)	KINOMEScan	3.5 µM	[6]	
EC ₅₀	ENL	CETSA	205 nM	[1][3][6]
AF9	CETSA	76 nM	[1][3][6]	

IC₅₀: Half-maximal inhibitory concentration; Kd: Dissociation constant; EC₅₀: Half-maximal effective concentration; HTRF: Homogeneous Time-Resolved Fluorescence; SPR: Surface Plasmon Resonance; CETSA: Cellular Thermal Shift Assay.

Table 2: Anti-proliferative Activity in AML Cell Lines

Cell Line	MLL Status	Sensitivity to SR-0813	Reference(s)
MV4;11	MLL-AF4	Sensitive	[1] [3] [6]
MOLM-13	MLL-AF9	Sensitive	[1] [3] [6]
OCI/AML-2	MLL-AF6	Sensitive	[1] [3] [6]
HB11;19	MLL-ENL	Sensitive	[1] [6]
HL-60	MLL wild-type	Insensitive	[1] [3]
JURKAT	T-cell ALL	Insensitive	[1] [3]

Experimental Protocols

The mechanism of **SR-0813** was elucidated using a combination of biochemical, cellular, and genomic techniques. The general methodologies for key experiments are detailed below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

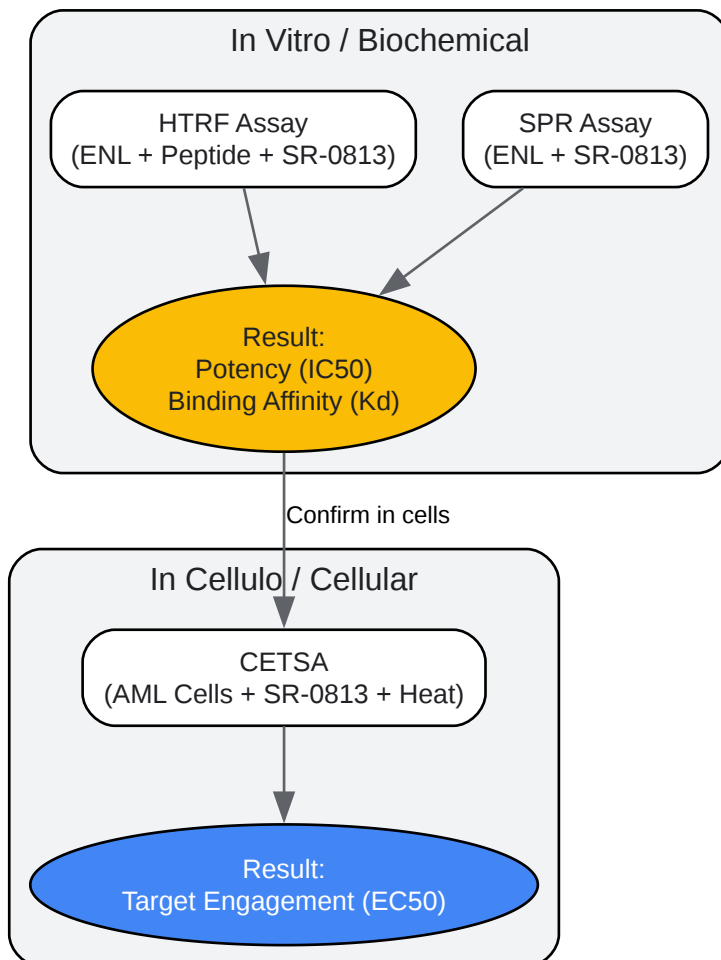
- Purpose: To determine the in vitro potency (IC₅₀) of **SR-0813** by measuring its ability to disrupt the interaction between the ENL YEATS domain and an acetylated histone peptide.
- Methodology:
 - A recombinant 6His-tagged ENL YEATS domain protein is incubated with a biotinylated histone H3 peptide containing an acetyl-lysine mark.
 - An anti-6His antibody conjugated to a Europium cryptate donor (Eu³⁺) and Streptavidin conjugated to an XL665 acceptor are added to the reaction.
 - In the absence of an inhibitor, the binding of the YEATS domain to the peptide brings the donor and acceptor into close proximity, resulting in a high Fluorescence Resonance Energy Transfer (FRET) signal.

- **SR-0813** is serially diluted and added to the reaction. Its binding to the YEATS domain disrupts the protein-peptide interaction, leading to a dose-dependent decrease in the FRET signal.
- The signal is read on a plate reader, and IC_{50} values are calculated from the resulting dose-response curves.[\[3\]](#)[\[5\]](#)

Cellular Thermal Shift Assay (CETSA)

- Purpose: To confirm direct binding and target engagement of **SR-0813** with the ENL protein within intact cells (EC_{50}).
- Methodology:
 - AML cells (e.g., MV4;11) are treated with various concentrations of **SR-0813** or a vehicle control (DMSO) for 1-4 hours.
 - The cells are then heated across a range of temperatures, causing proteins to denature and aggregate.
 - After heating, cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.
 - The amount of soluble ENL protein remaining at each temperature is quantified by Western blot or a luminescence-based method (e.g., using a HiBiT tag).
 - Ligand binding stabilizes the target protein, resulting in a higher melting temperature. The shift in thermal stability is used to determine the extent of target engagement at different drug concentrations.[\[1\]](#)[\[3\]](#)[\[7\]](#)

SR-0813 Target Validation Workflow



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Caption: Workflow for validating **SR-0813** target engagement from biochemical to cellular assays.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

- Purpose: To identify the genomic binding sites of ENL and to demonstrate its displacement from these sites upon treatment with **SR-0813**.
- Methodology:
 - MV4;11 cells are treated with **SR-0813** (e.g., 1 μ M or 10 μ M) or DMSO for 4 hours.

- Proteins are cross-linked to DNA using formaldehyde.
- The chromatin is extracted and sheared into smaller fragments by sonication.
- An antibody specific to ENL is used to immunoprecipitate the ENL protein along with its bound DNA fragments.
- The cross-links are reversed, and the DNA is purified.
- The purified DNA is prepared for next-generation sequencing, and the resulting sequences are mapped to the genome to identify regions of ENL enrichment.
- A comparison between **SR-0813**-treated and DMSO-treated samples reveals a genome-wide reduction in ENL binding at its target loci.[\[3\]](#)[\[6\]](#)

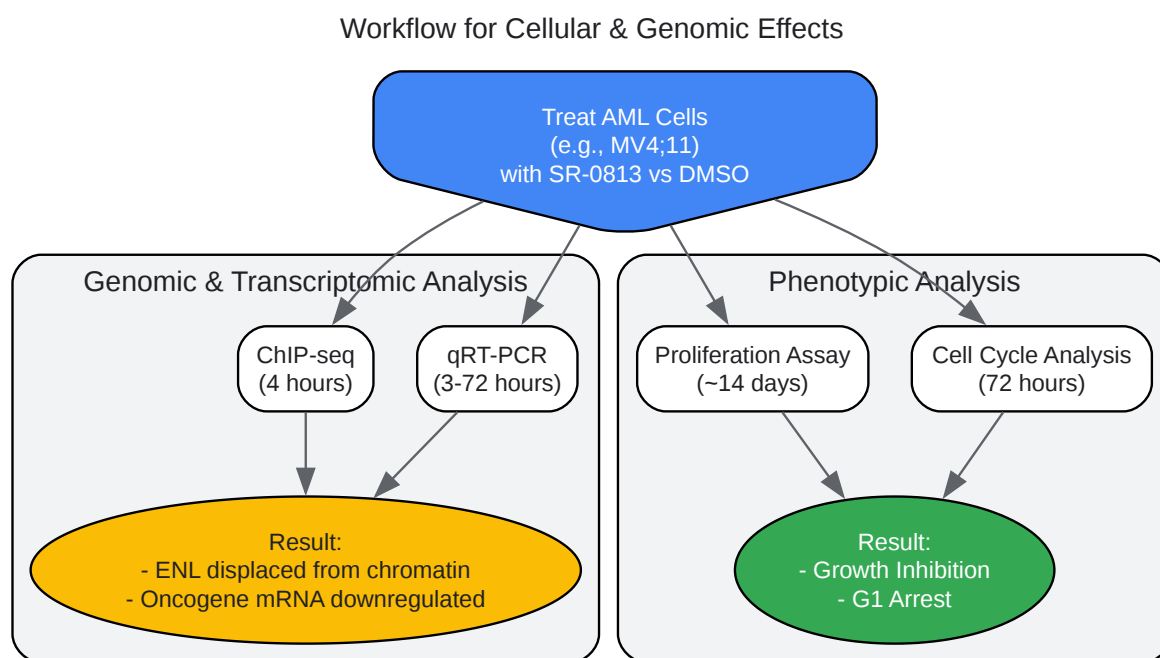
Gene Expression Analysis (qRT-PCR)

- Purpose: To quantify the changes in the transcript levels of specific ENL target genes following **SR-0813** treatment.
- Methodology:
 - MV4;11 cells are treated with **SR-0813** or DMSO for various time points (e.g., 3, 24, 48, 72 hours).
 - Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
 - Quantitative PCR (qPCR) is performed using primers specific for target genes (HOXA9, MYC, MYB) and a housekeeping gene for normalization (e.g., GAPDH).
 - The relative abundance of each transcript is calculated, demonstrating a significant downregulation of ENL target genes in **SR-0813**-treated cells compared to controls.[\[1\]](#)[\[6\]](#)

Cell Proliferation Assay

- Purpose: To assess the effect of **SR-0813** on the long-term growth of AML cell lines.

- Methodology:
 - ENL-dependent (e.g., MOLM-13, MV4;11) and ENL-independent (e.g., HL-60) cells are seeded at a low density.
 - Cells are treated with **SR-0813** (e.g., 1 μ M, 10 μ M) or DMSO. The media and compound are refreshed every 3-4 days.
 - Cell proliferation is monitored over an extended period, typically around 14 days.
 - Cell counts or viability (using reagents like CellTiter-Glo) are measured at multiple time points to generate growth curves.
 - The results show a significant growth inhibition specifically in the ENL-dependent cell lines.^{[1][3]}



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Caption: Experimental workflow to determine the functional effects of **SR-0813** on AML cells.

Conclusion

SR-0813 is a highly selective and potent chemical probe that validates the ENL YEATS domain as a druggable target in acute myeloid leukemia. Its mechanism of action is centered on the direct inhibition of the ENL YEATS domain, leading to the displacement of ENL from chromatin and the subsequent transcriptional suppression of key oncogenic drivers. This targeted disruption of the leukemogenic gene expression program results in potent anti-proliferative effects in AML models dependent on ENL function, particularly those with MLL rearrangements. The data and experimental findings presented herein provide a robust framework for the continued development of YEATS domain inhibitors as a novel therapeutic class for AML.

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